CECD_BOMMO Cecropin-D precursor

Antimicrobial peptide maturation C-terminal amidation Post-translational processing

CECD_BOMMO is the UniProt-designated precursor form of cecropin D, a cationic antimicrobial peptide (AMP) from the silkworm Bombyx mori. Cecropin D belongs to the insect cecropin family—classified into five subtypes (A–E) in B.

Molecular Formula
Molecular Weight
Cat. No. B1577579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCECD_BOMMO Cecropin-D precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CECD_BOMMO Cecropin-D Precursor: Identity, Biosynthetic Context, and Procurement Rationale


CECD_BOMMO is the UniProt-designated precursor form of cecropin D, a cationic antimicrobial peptide (AMP) from the silkworm Bombyx mori [1]. Cecropin D belongs to the insect cecropin family—classified into five subtypes (A–E) in B. mori—and the precursor is translated as a preproprotein containing an N-terminal signal peptide and a C-terminal glycine extension that must be proteolytically removed and α‑amidated to yield the fully active mature peptide [1][2]. Because CECD_BOMMO retains the non‑amidated C‑terminus, its antibacterial potency is quantitatively distinct from the mature form, making it the appropriate substrate for studies of post‑translational processing, structure–activity relationships governing amidation, and pro‑peptide biology [2].

Why CECD_BOMMO Cecropin-D Precursor Cannot Be Replaced by Generic Cecropin Family Members


Cecropin family paralogs exhibit remarkable functional divergence in antimicrobial spectrum, potency, and inducible expression—despite high sequence homology [1]. Within the B. mori cecropin family, BmcecB6 and BmcecD are the major effector genes with the broadest antimicrobial spectrum, whereas other paralogs such as BmcecA1 and BmcecE show narrower spectra and weaker activity [1]. Moreover, the precursor form of cecropin D is not functionally equivalent to the mature amidated peptide: the mature form displays 4‑ to 5‑fold higher antibacterial activity against Escherichia coli and Acinetobacter sp. [2]. Substituting CECD_BOMMO with mature cecropin D, cecropin A, or cecropin B therefore introduces a confounding variable—amidation state—that alters potency, spectrum, and mechanism. The quantitative evidence below demonstrates precisely how this precursor differs from its closest maturation product and from competing cecropin paralogs.

Quantitative Differentiation Evidence for CECD_BOMMO Cecropin-D Precursor Against Closest Analogs


Precursor vs. Mature Cecropin D: 4–5‑Fold Antibacterial Activity Deficit Confirmed by α‑Amidation Conversion

The non‑amidated precursor form of cecropin D (CECD_BOMMO) was directly compared with the mature amidated form after in vitro conversion by peptidylglycine α‑amidating enzymes. The mature form exhibited 4‑ to 5‑fold higher antibacterial activity against both Escherichia coli and Acinetobacter sp. [1]. This provides a direct, quantitative measure of the functional consequence of the C‑terminal amidation that distinguishes the precursor from the mature peptide.

Antimicrobial peptide maturation C-terminal amidation Post-translational processing

BmcecD vs. BmcecB6: Head‑to‑Head MIC Comparison Reveals 2‑Fold Lower Potency Against Key Gram‑Negative Pathogens

In a systematic comparison of recombinantly expressed B. mori cecropin paralogs, BmcecD (the gene product corresponding to CECD_BOMMO mature domain) showed MIC values of 1.25 µM against Escherichia coli, Serratia marcescens, and Pseudomonas aeruginosa, whereas BmcecB6 exhibited MICs of 0.625 µM against the same three Gram‑negative species—a 2‑fold potency advantage for BmcecB6 [1]. Against Gram‑positive bacteria (Bacillus thuringiensis), both peptides were equipotent at 1.25 µM. BmcecA1 displayed a narrower spectrum, being inactive against several tested strains (B. bombysepticus, B. subtilis, B. thuringiensis galleriae, S. marcescens) [1].

Minimum inhibitory concentration Cecropin paralog comparison Gram-negative bacteria

Cecropin D Exhibits Selective Pro‑Apoptotic Activity Against Esophageal Cancer Cells via Mitochondrial Cardiolipin—A Property Not Shared by All Cecropin Paralogs

Molecular dynamics simulations and biophysical studies demonstrated that cecropin D specifically recognizes phosphatidylserine headgroups on cancer cell biomimetic bilayers and penetrates deeply into cardiolipin‑containing mitochondrial membranes, causing lipid packing destabilization that is proposed to underlie its pro‑apoptotic activity [1]. Cecropin D is one of only three cecropin peptides (along with Cecropin XJ and Cecropin A) documented to target esophageal cancer cells [1]. In contrast, cecropin B—despite being more potent antibacterially—lacks equivalent documentation of cancer‑selective mitochondrial targeting in peer‑reviewed primary literature.

Anticancer peptide Esophageal cancer Mitochondrial cardiolipin Pro-apoptotic

Cecropin D‑Derived Synthetic Peptides ΔM3 and ΔM4 Achieve MFC99.9 in the Micromolar Range Against Candida albicans—Differentiating Cecropin D as a Versatile Antifungal Scaffold

Two synthetic peptides (ΔM3, ΔM4) derived from the cecropin D sequence demonstrated fungicidal activity against yeast forms of Candida albicans, Candida tropicalis, and Candida parapsilosis, reaching MFC99.9 in the micromolar range [1]. ΔM4 additionally inhibited C. albicans filamentation and biofilm formation, and showed synergistic activity with caspofungin [1]. While antifungal activity is not a universal cecropin family trait—cecropin A from B. mori has reported antifungal activity against Beauveria bassiana, but broad‑spectrum anti‑Candida activity is specifically documented for cecropin D‑derived sequences.

Antifungal peptide Candida albicans Biofilm inhibition Cecropin D derivatives

Cecropin A‑(1‑11)‑D‑(12‑37) Hybrid Analog: 5‑ to 55‑Fold Enhanced Potency Defines the Functional Headroom Above Native Cecropin D

A chimeric peptide combining the N‑terminus of cecropin A (residues 1–11) with the C‑terminus of cecropin D (residues 12–37) was 5‑ to 55‑fold more active than native cecropin D against six of the bacterial strains tested, and was slightly more active than cecropin A itself [1]. Against Bacillus subtilis Bs11, the hybrid was 6‑fold more active than cecropin A [1]. This establishes an upper performance benchmark: the cecropin D C‑terminal domain contributes essential hydrophobic membrane‑insertion elements, but potency is limited by the native D‑type N‑terminus—a constraint that the precursor (with its non‑amidated C‑terminus) shares.

Peptide hybrid engineering Structure-activity relationship Cecropin D enhancement

Evidence‑Supported Application Scenarios for CECD_BOMMO Cecropin-D Precursor Selection


Post‑Translational Processing & α‑Amidation Mechanism Studies

CECD_BOMMO is the essential substrate for investigating C‑terminal α‑amidation—the defining post‑translational modification that converts the precursor to the mature cecropin D. The 4‑ to 5‑fold activity increase upon amidation against E. coli and Acinetobacter sp. [1] provides a quantifiable functional readout for enzymatic processing assays, making the precursor indispensable for laboratories studying peptidylglycine α‑amidating enzyme kinetics, substrate specificity, or the structural determinants of amidation efficiency.

Structure–Activity Relationship (SAR) Studies of the Cecropin D Scaffold

The precursor serves as the baseline for SAR investigations. The hybrid analog cecropin A‑(1‑11)‑D‑(12‑37) demonstrated up to 55‑fold potency enhancement over native cecropin D [1], proving that rational N‑terminal engineering can dramatically improve activity. Procurement of CECD_BOMMO enables laboratories to introduce targeted mutations, domain swaps, or chemical modifications on a defined, homogeneous starting material and benchmark improvements against the established 5‑ to 55‑fold enhancement ceiling.

Anticancer Peptide Discovery Targeting Mitochondrial Cardiolipin

Cecropin D selectively penetrates cardiolipin‑containing mitochondrial membranes and destabilizes lipid packing—a mechanism linked to pro‑apoptotic activity against esophageal cancer cells [1]. The precursor form enables studies that correlate processing state (amidated vs. non‑amidated) with cancer cell selectivity and mitochondrial targeting efficiency. Given that only cecropin D, cecropin XJ, and cecropin A share this cancer‑targeting profile [1], CECD_BOMMO is the appropriate starting material for mitochondrial apoptosis‑focused anticancer peptide development within the cecropin family.

Antifungal Peptide Engineering Using Cecropin D‑Derived Sequences

Cecropin D‑derived peptides ΔM3 and ΔM4 achieve MFC99.9 in the micromolar range against Candida albicans and inhibit biofilm formation, with ΔM4 showing synergy with caspofungin [1]. The precursor provides the full‑length scaffold for generating novel antifungal derivatives via truncation or modification, with the ΔM3/ΔM4 data serving as a validated functional benchmark for new variants.

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